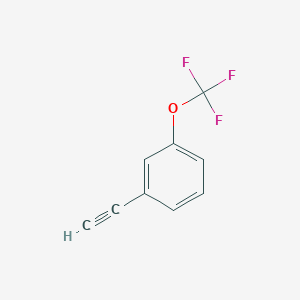

1-Ethynyl-3-(trifluoromethoxy)benzene

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of contemporary chemistry, profoundly impacting fields from pharmaceuticals to materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to the resulting fluorinated compounds. These properties can dramatically alter the biological activity, metabolic stability, and physicochemical profiles of organic molecules.

Role of Trifluoromethoxy (OCF₃) and Ethynyl (B1212043) (C≡CH) Groups in Molecular Design

The trifluoromethoxy (OCF₃) group is an increasingly important substituent in the design of bioactive compounds and advanced materials. It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which surpasses that of a trifluoromethyl (CF₃) group. This high lipophilicity can enhance the ability of a molecule to cross biological membranes, a crucial factor in drug design. The OCF₃ group's electronic properties can also modulate a molecule's reactivity and binding affinity to biological targets.

The ethynyl (C≡CH) group, a terminal alkyne, is a versatile functional group in organic synthesis. Its linear geometry and high reactivity make it a key participant in a variety of chemical transformations, most notably in carbon-carbon bond-forming reactions. The ethynyl group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org Its ability to undergo reactions such as the Sonogashira coupling allows for the straightforward introduction of the alkynyl moiety into various molecular scaffolds. nih.govrsc.org

Historical Context of Trifluoromethyl Ether Synthesis and Applications

The journey of fluorine in chemistry began in the 16th century with the description of fluorspar as a flux by Georgius Agricola. beilstein-journals.org However, elemental fluorine was not isolated until 1886 by Henri Moissan, a feat that earned him a Nobel Prize. beilstein-journals.org The development of organofluorine chemistry gained significant momentum during World War II with the Manhattan Project. rsc.org

The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by L. Yagupol'skii, who prepared these compounds from substituted anisoles. nih.govmdpi.commdpi.com Early methods for creating the OCF₃ group often involved harsh conditions and toxic reagents. For instance, the reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410) required high temperatures and pressures. cymitquimica.com Another approach involved the use of highly toxic aryl chlorothionoformates. mdpi.com

A significant advancement in trifluoromethylation came with the development of electrophilic trifluoromethylating reagents, such as the Umemoto reagents. rsc.orgnih.govsigmaaldrich.comnih.gov These reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, allow for the transfer of a CF₃ group to a variety of nucleophiles under milder conditions. rsc.orgsigmaaldrich.com

Overview of Research Trajectories for the Chemical Compound and its Analogues

Research involving 1-Ethynyl-3-(trifluoromethoxy)benzene and its analogues is primarily focused on their utility as building blocks in organic synthesis. The presence of both the trifluoromethoxy and ethynyl groups allows for the construction of novel and complex molecules with potential applications in medicinal chemistry and materials science.

One major research trajectory involves the use of this compound in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the facile connection of the ethynyl group to aryl or vinyl halides, providing a powerful tool for constructing larger, conjugated systems. nih.govrsc.org These resulting structures are of interest for their potential electronic and photophysical properties.

Another significant area of research is the utilization of the ethynyl group in cycloaddition reactions, a key component of click chemistry. wikipedia.org The reaction of the terminal alkyne with azides, for example, leads to the formation of triazoles, a common scaffold in pharmaceutical compounds. nih.gov The trifluoromethoxy group in these structures can enhance their biological activity and pharmacokinetic properties.

Furthermore, research into the synthesis of analogues of this compound, such as those with different substitution patterns on the benzene (B151609) ring or with modified alkyne termini, continues to expand the library of available building blocks for chemical synthesis. The exploration of new synthetic methodologies to access these compounds more efficiently and under milder conditions is also an active area of investigation.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₉H₅F₃O | 186.13 | Liquid |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (B1348107) | C₁₀H₄F₆ | 238.13 | Liquid |

| (Trifluoromethoxy)benzene | C₇H₅F₃O | 162.11 | Liquid |

| 1-Ethynyl-3-(trifluoromethyl)benzene | C₉H₅F₃ | 170.13 | - |

Data sourced from commercial supplier and database information. beilstein-journals.orgsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBWKSOPVZODSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650528 | |

| Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-57-0 | |

| Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural characterization of organic molecules and for observing the dynamic processes of chemical reactions. For a molecule like 1-Ethynyl-3-(trifluoromethoxy)benzene, with its distinct proton, carbon, and fluorine environments, multinuclear NMR is particularly powerful.

The characterization of this compound and its reaction products is routinely achieved using ¹H, ¹³C, and ¹⁹F NMR. Each nucleus provides a unique window into the molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. The acetylenic proton (≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons on the benzene (B151609) ring will present as a complex multiplet system between δ 7.0-7.8 ppm, with specific splitting patterns determined by their coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The two sp-hybridized carbons of the ethynyl (B1212043) group are anticipated in the δ 80-90 ppm range. The carbon atom of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift around δ 120.8 ppm (quartet, ¹JCF ≈ 274 Hz), similar to related trifluoromethyl compounds. rsc.org The aromatic carbons will resonate between δ 115-150 ppm. rsc.orgorganicchemistrydata.org

¹⁹F NMR: The fluorine NMR spectrum is highly specific for the trifluoromethoxy group. It is expected to show a single sharp resonance, as all three fluorine atoms are chemically equivalent. For similar compounds like 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the CF₃ group appears at approximately -62.7 ppm. beilstein-journals.org The chemical shift for the -OCF₃ group in this compound would be in a characteristic region for trifluoromethoxyarenes, distinct from trifluoromethylarenes. colorado.eduucsb.edu

These NMR techniques are crucial for tracking chemical transformations. For instance, in a Sonogashira coupling reaction where this compound is coupled with an aryl halide, the disappearance of the acetylenic proton signal in ¹H NMR and the upfield shift of the ethynyl carbon signals in ¹³C NMR would confirm the formation of a new C-C bond and thus the internal alkyne product.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetylenic C-H | ~3.3 | Singlet (s) |

| Aromatic C-H | ~7.2 - 7.6 | Multiplet (m) | |

| ¹³C | Acetylenic C-H | ~78 | Singlet |

| Acetylenic C -Ar | ~82 | Singlet | |

| Aromatic C-H | ~118 - 131 | Multiple signals | |

| Aromatic C -C≡CH | ~124 | Singlet | |

| Aromatic C -OCF₃ | ~149 | Quartet (q) | |

| C F₃ | ~121 | Quartet (q, ¹JCF ≈ 256 Hz) | |

| ¹⁹F | OCF₃ | ~ -58 | Singlet (s) |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

In-situ NMR spectroscopy allows for the real-time observation of a chemical reaction directly within the NMR tube. nih.gov This technique is invaluable for detecting transient intermediates and determining reaction kinetics, which are often missed by conventional analysis of quenched aliquots. For reactions involving this compound, such as palladium-catalyzed cross-couplings, special pressure-resistant NMR tubes can be used to monitor the reaction under its actual conditions of temperature and pressure. rsc.org

By acquiring spectra at regular intervals, the concentration of reactants, products, and any observable intermediates can be plotted against time. This data allows for the determination of reaction rates, reaction orders, and activation parameters. For example, monitoring the Sonogashira coupling of this compound would involve tracking the decay of the sharp acetylenic proton signal and the concurrent growth of signals corresponding to the disubstituted alkyne product. nih.gov This provides direct mechanistic insights and facilitates the optimization of reaction conditions.

Mass Spectrometry (MS) Techniques in Reaction Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for analyzing the complex mixtures that can result from organic reactions. mdpi.com In a reaction involving this compound, GC-MS can be used to separate the final product from any unreacted starting materials, byproducts, or isomers. thieme-connect.dersc.org

Each separated component is then introduced into the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight of the component, and a series of fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries or analyzed to confirm the structure of the reaction product. For instance, in a cyclization reaction, GC-MS analysis would be critical to confirm the formation of the desired cyclic product and to identify any isomeric byproducts. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of large, non-volatile, and thermally labile molecules from solution into the gas phase with minimal fragmentation. This makes ESI-MS an exceptionally powerful tool for studying catalytic mechanisms by directly observing catalyst-substrate complexes and other transient intermediates. rsc.org

In the context of a palladium-catalyzed reaction with this compound, ESI-MS can be used to intercept and characterize key species in the catalytic cycle. researchgate.net For example, it is possible to detect charged intermediates such as [Pd(L)₂(alkyne)] complexes or oxidative addition products. acs.org By analyzing the reaction solution at various stages, one can piece together the sequence of events in the catalytic cycle, identify catalyst resting states, and understand deactivation pathways. This has been successfully applied to study the mechanisms of hydrosilylation and other metal-catalyzed transformations of alkynes. acs.orgmdpi.com

Vibrational Spectroscopy for Conformational and Interaction Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques provide a molecular fingerprint and are sensitive to changes in conformation, bonding, and intermolecular interactions. mdpi.comdiva-portal.org

For this compound, the IR and Raman spectra are dominated by several characteristic vibrations. The analysis of these bands can provide insight into the molecule's structure and its interactions with its environment.

Key vibrational modes include:

Ethynyl Group: A sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a weaker absorption in the 2100-2140 cm⁻¹ region for the C≡C triple bond stretch.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations (ring modes) in the 1450-1600 cm⁻¹ region. researchgate.net

Trifluoromethoxy Group: This group gives rise to very strong and characteristic absorptions. The C-F stretching modes are particularly intense and typically found in the 1100-1350 cm⁻¹ region. acs.orgias.ac.in The C-O stretching vibration is also prominent. The insertion of the oxygen atom between the CF₃ group and the benzene ring decouples the vibrational modes of the CF₃ group from the ring. nih.gov

The IR spectrum of the closely related compound 3-(Trifluoromethoxy)bromobenzene shows strong bands in these regions, confirming the expected spectral features. nist.gov Vibrational spectroscopy is also a powerful tool for studying intermolecular interactions, such as hydrogen bonding involving the ethynyl group, or interactions with a catalyst surface, as frequency shifts can indicate changes in the local electronic environment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch | Ethynyl (≡C-H) | ~3300 | Strong, Sharp |

| C≡C Stretch | Alkyne | ~2110 | Medium to Weak |

| C-H Stretch | Aromatic | ~3050 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, 1580, 1490 | Medium to Strong |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | ~1260, 1210, 1170 | Very Strong |

| C-O Stretch | Aryl Ether (Ar-O) | ~1140 | Strong |

Note: Frequencies are based on data from analogous compounds and general group frequency charts. researchgate.netnist.gov

Infrared (IR) and Raman Spectroscopy of Gas, Liquid, and Solid States

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The energies of these vibrations are sensitive to the molecule's structure, bonding, and its physical state (gas, liquid, or solid).

Vibrational Modes of this compound:

The vibrational spectrum of this compound can be understood by considering the contributions from its three key functional groups: the ethynyl group (-C≡CH), the benzene ring, and the trifluoromethoxy group (-OCF₃).

Ethynyl Group Vibrations: The most characteristic vibrations of the terminal alkyne are the ≡C-H stretching and the C≡C stretching modes. The ≡C-H stretch is expected to appear as a sharp, intense band in the IR spectrum, typically in the range of 3300-3340 cm⁻¹. The C≡C stretching vibration is expected to be observed around 2100-2140 cm⁻¹. Its intensity in the IR spectrum can be variable, but it generally gives rise to a strong, sharp signal in the Raman spectrum due to the polarizability change during the vibration.

Trifluoromethoxy Group Vibrations: The -OCF₃ group will introduce strong, characteristic absorption bands in the IR spectrum due to the highly polar C-F bonds. The symmetric and asymmetric C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The C-O stretching vibration associated with the trifluoromethoxy group will also be present.

Benzene Ring Vibrations: The benzene ring gives rise to a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations. The substitution pattern on the benzene ring (1,3-disubstitution) will influence the exact positions and intensities of these bands.

Influence of Physical State:

The vibrational spectra of this compound are expected to show variations depending on the physical state.

Gas Phase: In the gas phase, the molecules are relatively isolated, and the spectra would exhibit sharp rotational-vibrational bands, providing the most detailed information about the molecule's structure and dynamics.

Liquid Phase: In the liquid state, intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonding involving the acetylenic proton, will lead to broadening of the vibrational bands compared to the gas phase. Slight shifts in peak positions may also be observed.

Solid State: In the crystalline solid state, the molecules are held in a fixed lattice, which can lead to further changes in the spectra. Crystal field effects can cause splitting of degenerate vibrational modes and the appearance of new bands corresponding to lattice vibrations (phonons) at low frequencies. The specific arrangement of molecules in the crystal lattice will dictate the observed spectral features.

Predicted Vibrational Frequencies:

The following table provides predicted vibrational frequencies for key functional groups of this compound based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ≡C-H Stretch | 3300 - 3340 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C≡C Stretch | 2100 - 2140 | Medium to Weak | Strong, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-F Asymmetric Stretch | 1250 - 1300 | Very Strong | Weak |

| C-F Symmetric Stretch | 1100 - 1200 | Very Strong | Medium |

| C-O Stretch (-OCF₃) | 1050 - 1150 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Functionalization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to functionalize a surface, for instance, through the reaction of its ethynyl group, XPS can provide invaluable information about the success of the functionalization and the chemical environment of the atoms at the surface.

Expected Core Level Spectra:

Analysis of the core level spectra of the constituent elements (C 1s, O 1s, F 1s) can confirm the presence and chemical state of the molecule on a surface.

C 1s Spectrum: The C 1s spectrum is expected to be complex, with multiple components corresponding to the different carbon environments in the molecule. Deconvolution of the C 1s peak would be necessary to identify these states. The carbon atoms in the benzene ring will have binding energies in the range of 284.5-285.5 eV. The sp-hybridized carbons of the ethynyl group will appear at slightly higher binding energies. The carbon atom of the trifluoromethoxy group, being directly bonded to three highly electronegative fluorine atoms and one oxygen atom, will exhibit a significant chemical shift to a much higher binding energy, potentially in the range of 292-294 eV.

O 1s Spectrum: The O 1s spectrum is expected to show a primary peak corresponding to the oxygen atom in the trifluoromethoxy group. Its binding energy would typically be in the range of 533-534 eV, characteristic of a C-O-C linkage where one carbon is part of an electron-withdrawing group.

F 1s Spectrum: The F 1s spectrum is expected to show a single, intense peak corresponding to the three fluorine atoms of the trifluoromethoxy group. The binding energy for fluorine in a C-F bond is typically high, expected in the range of 688-690 eV. The presence of a strong fluorine signal would be a clear indicator of the successful surface functionalization with this compound.

Quantification and Mechanistic Insights:

The atomic concentrations derived from the peak areas in the XPS spectra can be used to determine the surface coverage of the molecule. By analyzing the high-resolution spectra of the core levels, particularly the C 1s spectrum, one can gain insights into the chemical transformations that occur during the surface functionalization process. For example, a change in the binding energy of the ethynyl carbons would indicate their involvement in a chemical reaction.

Predicted XPS Binding Energies:

The following table provides the expected binding energy ranges for the core levels of this compound when bound to a surface.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | 284.5 - 285.5 |

| C 1s | Ethynyl C≡C | 285.0 - 286.0 |

| C 1s | C-O | 286.0 - 287.0 |

| C 1s | C-F₃ | 292.0 - 294.0 |

| O 1s | C-O-C | 533.0 - 534.0 |

| F 1s | C-F | 688.0 - 690.0 |

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Quantum-Chemical Calculations of Molecular Structure and Conformation

Density Functional Theory (DFT) Studies on Conformational Preferences and Torsional Potentials

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it highly suitable for determining conformational preferences. scispace.comnih.gov For 1-ethynyl-3-(trifluoromethoxy)benzene, the primary conformational flexibility arises from the rotation of the trifluoromethoxy (-OCF₃) group relative to the plane of the benzene (B151609) ring.

A typical DFT study would involve geometry optimization of various conformers to locate the energy minima on the potential energy surface. For substituted benzenes, particularly those with fluorine-containing groups, the choice of functional and basis set is critical for obtaining accurate results. nih.govnih.gov For instance, hybrid functionals like B3LYP are commonly employed for such systems. scispace.comesisresearch.org Research on trifluoromethoxybenzenes without ortho substituents has shown that the -OCF₃ group often prefers a non-planar conformation with respect to the phenyl ring. beilstein-journals.org A computational scan of the C-O bond's torsional potential would reveal the energy barriers between different conformations and identify the most stable (ground-state) geometry.

Table 1: Hypothetical DFT-Calculated Torsional Potential Data for this compound This table is illustrative and represents the type of data that would be generated from a DFT study. Specific values require dedicated computational analysis.

| Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 1.5 |

| 30 | 1.0 |

| 60 | 0.2 |

| 90 (Perpendicular) | 0.0 |

| 120 | 0.2 |

| 150 | 1.0 |

| 180 (Planar) | 1.5 |

Møller–Plesset Perturbation Theory (MP2) for Geometric and Energetic Analysis

Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock ab initio method that incorporates electron correlation effects, often providing a higher level of accuracy for geometric and energetic properties compared to standard DFT methods, albeit at a greater computational cost. wikipedia.orggithub.io MP2 calculations are particularly useful for systems where dispersion forces play a significant role.

An MP2 analysis of this compound would refine the geometric parameters (bond lengths, bond angles) and relative energies of the conformers identified by DFT. nih.govvu.nl This method is considered a benchmark for small to medium-sized molecules. wikipedia.org Comparing the results from DFT and MP2 calculations helps to validate the computational model and provides a more robust understanding of the molecule's structure and stability. Recent advancements have also focused on developing composite MP2-based schemes to achieve high accuracy for properties like core-electron binding energies with greater computational efficiency. arxiv.org

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for interpreting experimental data and confirming molecular structures. marshall.edu

For this compound, DFT calculations can predict its infrared (IR) spectrum. The computed vibrational frequencies correspond to the different vibrational modes of the molecule, such as the C-H stretches of the ethynyl (B1212043) group and the benzene ring, and the characteristic vibrations of the C-O-C and C-F bonds. A scaling factor is often applied to the computed frequencies to better match experimental results. rsc.org

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted. Quantum chemical methods, especially DFT, are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govacs.org Predicting ¹⁹F NMR chemical shifts can be particularly useful for fluorinated aromatic compounds, and established scaling factors can improve the accuracy of these predictions. nih.govnih.gov Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic excitation energies and oscillator strengths. semanticscholar.orgnih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes. Actual spectral data would be derived from specific quantum chemical calculations.

| Property | Predicted Value |

| Key IR Frequency (C≡C stretch) | ~2100-2150 cm⁻¹ |

| Key IR Frequency (C-F stretch) | ~1100-1250 cm⁻¹ |

| ¹H NMR (Ethynyl H) | ~3.0-3.5 ppm |

| ¹⁹F NMR (OCF₃) | ~ -55 to -60 ppm (relative to CFCl₃) |

| UV-Vis λmax | ~240-250 nm |

Elucidation of Reaction Pathways and Transition States

Computational methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. ethz.chyoutube.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the ethynyl group. For example, a study on the reaction of benzene with fluorine atoms used DFT to explore two competing channels: hydrogen abstraction and addition-elimination, successfully calculating the activation energies for each pathway. mdpi.com A similar approach could be applied to understand the regioselectivity of reactions on the substituted benzene ring of this compound. The trifluoromethoxy group is known to be a deactivating, meta-directing group in electrophilic aromatic substitution, and computational studies could quantify this effect by calculating the energies of the intermediate carbocations (Wheland intermediates). beilstein-journals.org The investigation of reaction pathways in similar systems, such as ethylene (B1197577) forming enzymes, highlights the power of computational methods to reveal complex mechanisms and intermediates. chemrxiv.org

Electronic Properties and Their Influence on Reactivity and Applications

The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), govern its reactivity and potential applications.

Quantum-Chemical Predictions of Absolute Standard Redox Potentials

The redox potential of a molecule is a measure of its tendency to be oxidized or reduced. Quantum-chemical methods can provide reliable predictions of these properties. sciengine.comsciengine.com While specific experimental or calculated redox potential data for this compound are not documented in the searched literature, the methodology for such a calculation is well-defined.

DFT calculations, using a suitable functional such as ωB97X-D, have been shown to be effective in predicting the redox potentials of trifluoromethyl- and trifluoromethoxy-containing compounds. sciengine.comresearchgate.net The calculation typically involves computing the Gibbs free energy change for the one-electron oxidation or reduction of the molecule in a solvent, often modeled using a polarizable continuum model (PCM) or the SMD solvation model. researchgate.netyoutube.com Such calculations could determine the oxidation potential associated with the removal of an electron from the π-system and the reduction potential associated with the addition of an electron. These values are critical for applications in materials science and electrochemistry. For instance, studies on related trifluoromethylating agents have used cyclic voltammetry alongside DFT calculations to understand their electrochemical behavior. beilstein-journals.org

Structure–Property Correlations through Computational Modeling

The prediction of molecular properties through computational modeling is a cornerstone of modern chemical research. For this compound, a molecule combining the functionalities of a phenylacetylene (B144264) and a trifluoromethoxy-substituted arene, computational methods offer a powerful lens through which to understand its electronic structure, conformation, and reactivity. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, a wealth of information can be extrapolated from theoretical investigations into its constituent functional moieties and closely related analogs.

Research into trifluoromethoxybenzene has revealed that the trifluoromethoxy group typically prefers a conformation where it is oriented perpendicular to the plane of the benzene ring. researchgate.net This orientation minimizes steric hindrance and influences the electronic distribution within the aromatic system. The trifluoromethoxy group is known for its strong electron-withdrawing nature, which can significantly impact the acidity of protons on the aromatic ring and the reactivity of the molecule in electrophilic and nucleophilic substitution reactions.

On the other hand, the ethynyl group is a versatile functional group that extends the π-system of the benzene ring. Computational studies on ethynylbenzenes have provided detailed insights into the bond lengths, bond angles, and vibrational frequencies associated with the C≡C triple bond and its connection to the aromatic ring. These calculations are crucial for interpreting spectroscopic data and understanding the molecule's potential for participation in reactions such as cycloadditions and polymerizations.

By combining the known computational data for these fragments, a theoretical model of this compound can be constructed. Such a model would predict a geometry where the trifluoromethoxy group is likely out of the plane of the benzene ring, while the linear ethynyl group lies within the plane. The electron-withdrawing trifluoromethoxy group at the meta position would influence the electron density of the ethynyl group and the benzene ring, affecting properties such as the dipole moment and the sites of electrophilic or nucleophilic attack.

The following table summarizes some of the key properties of this compound that can be readily identified or predicted based on available data and comparison with related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₅F₃O | cymitquimica.com |

| Molecular Weight | 186.13 g/mol | cymitquimica.com |

| Synonyms | 3-(Trifluoromethoxy)phenylacetylene, Benzene, 1-ethynyl-3-(trifluoromethoxy)- | cymitquimica.com |

Further detailed computational studies would be invaluable in providing a more quantitative understanding of the structure-property correlations for this compound. Such studies could generate data on bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are critical for predicting its reactivity and potential applications in materials science and medicinal chemistry. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and the electronic absorption properties of a molecule.

In the absence of specific published data, a comparative analysis with computationally studied related molecules can offer qualitative insights.

| Compound | Key Computational Findings |

| Trifluoromethoxybenzene | The trifluoromethoxy group preferentially adopts a non-planar conformation with respect to the benzene ring. researchgate.net |

| Ethynylbenzene | The ethynyl group influences the electronic structure of the benzene ring through π-conjugation. |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (B1348107) | The presence of strong electron-withdrawing groups significantly alters the electronic properties of the phenylacetylene core. nih.govsigmaaldrich.com |

These examples underscore the importance of substituent effects on the electronic and structural properties of benzene derivatives. A dedicated computational study on this compound would be necessary to precisely quantify these effects and establish robust structure-property correlations.

Applications of 1 Ethynyl 3 Trifluoromethoxy Benzene and Its Derivatives in Advanced Research

Applications in Organic Synthesis and Building Block Chemistry

In synthetic chemistry, 1-Ethynyl-3-(trifluoromethoxy)benzene serves as a fundamental building block, enabling the assembly of more complex and functionally rich molecules.

Intermediate for Complex Molecular Architectures

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation, making the compound a key intermediate in the synthesis of complex molecular structures. Ethynylated aromatic compounds are of significant interest for their applications in optical materials and molecular electronics due to their rigid, linear structures. researchgate.net The ethynyl (B1212043) group readily participates in foundational reactions such as Sonogashira coupling, click chemistry cycloadditions, and polymerization reactions.

For instance, similar ethynyl-linked conjugated organoborane oligomers have been prepared by coupling different building blocks, resulting in materials with high fluorescence quantum yields. acs.org The use of analogous compounds like 1-ethynyl-3,5-bis(trifluoromethyl)benzene (B1348107) as a building block for advanced polymers and functional materials highlights the utility of this class of reagents. chemimpex.comsigmaaldrich.com The ethynyl group can also undergo photoredox [3+2] cycloaddition with isocyanides to form substituted pyrroles, which are valuable heterocyclic motifs in medicinal chemistry. acs.org These reactions allow for the precise incorporation of the 3-(trifluoromethoxy)phenyl unit into larger, conjugated systems, macrocycles, and polymers designed for specific electronic or material properties.

Table 1: Examples of Reactions Utilizing Ethynylbenzene Scaffolds

| Reaction Type | Reactant(s) | Product Type | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-substituted alkyne | Organic electronics, liquid crystals researchgate.net |

| Click Chemistry (CuAAC) | Azide (B81097) | 1,2,3-Triazole | Medicinal chemistry, materials science mdpi.com |

| [3+2] Cycloaddition | Isocyanide, Photoredox catalyst | Substituted Pyrrole | Medicinal chemistry acs.org |

| Cyclotetramerization | Phthalonitrile derivatives | Phthalocyanine | Photosensitizers, dyes mdpi.com |

An interactive data table summarizing common synthetic applications of the ethynyl group present in compounds like this compound.

Versatile Building Block in Fluorinated Compound Synthesis

The presence of the trifluoromethoxy (-OCF₃) group makes this compound an important starting material for creating a wide range of fluorinated molecules. cymitquimica.combeilstein-journals.org The incorporation of fluorine or fluorine-containing groups is a critical strategy in the development of modern pharmaceuticals and agrochemicals. mdpi.comnih.gov The -OCF₃ group, in particular, is gaining importance due to its ability to significantly modify a molecule's properties. beilstein-journals.org

Contributions to Medicinal Chemistry and Agrochemical Development

The unique electronic properties and metabolic stability of the trifluoromethoxy group have made it a "prestige" substituent in drug design. Its inclusion in bioactive molecules can lead to profound improvements in their pharmacological profiles. nih.govbohrium.com

Design of Fluorinated Pharmaceuticals with Enhanced Biological Activity and Stability

The trifluoromethoxy group is highly valued in medicinal chemistry for its ability to enhance key drug-like properties. mdpi.comnih.gov Its introduction into a drug candidate can simultaneously alter electronic, lipophilic, and steric parameters. beilstein-journals.org

Lipophilicity and Permeability : The -OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (-CF₃) group. mdpi.com This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier. mdpi.comresearchgate.net

Metabolic Stability : A primary reason for incorporating fluorine into drug candidates is to block metabolic hotspots. mdpi.com The carbon-fluorine bond is exceptionally strong, and the -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to increased metabolic stability, a longer plasma half-life, and a lower required dose. mdpi.comnih.gov

Binding Affinity : The high electronegativity of the -OCF₃ group can alter the electron distribution of the aromatic ring to which it is attached, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins or enzymes. researchgate.netpsu.edu

Several FDA-approved drugs contain the trifluoromethoxy group, demonstrating its clinical importance. Examples include Riluzole (for amyotrophic lateral sclerosis) and Delamanid (for tuberculosis), underscoring the successful application of this functional group in creating stable and effective pharmaceuticals. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives (e.g., Isoxazole-based small molecules)

The ethynyl group of this compound is a perfect handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. A common transformation is the [3+2] cycloaddition reaction with nitrile oxides (generated in situ from oximes) to form isoxazoles. Isoxazoles are important heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. nih.govresearchgate.netmdpi.com

In a typical SAR study, the 3-(trifluoromethoxy)phenyl-substituted isoxazole (B147169) core would be synthesized, and then various substituents would be introduced at other positions on the isoxazole ring. Researchers have found that such modifications can dramatically impact biological potency and selectivity. For example, in studies on isoxazole-based JNK inhibitors, substituting the pyrazole (B372694) moiety of a lead compound with an isoxazole group resulted in greatly improved selectivity over the p38 kinase. nih.gov Further exploration of substitutions at the 5-position of the isoxazole ring led to even greater selectivity. nih.gov Similarly, SAR studies on 4-(trifluoromethyl)isoxazole derivatives found that having a thiophene (B33073) ring at the 5-position resulted in the most potent anti-cancer activity against the MCF-7 cell line compared to phenyl or furanyl groups. researchgate.net These studies demonstrate how derivatives of this compound can be systematically modified to optimize biological activity.

Table 2: Illustrative SAR Findings for Isoxazole-Based Kinase Inhibitors

| Core Structure | Position of Variation | Substituent | JNK3 Potency (IC₅₀) | p38 Potency (IC₅₀) | Selectivity (p38/JNK3) |

|---|---|---|---|---|---|

| Lead Pyrazole | N/A | N/A | Potent | Potent | Low |

| Isoxazole Derivative | Isoxazole Ring | Unsubstituted | Reduced Potency | Greatly Reduced Potency | Improved |

| Isoxazole Derivative | Isoxazole C5-position | Various Groups | Maintained | Further Reduced | Greatly Improved |

A data table illustrating a hypothetical Structure-Activity Relationship (SAR) study based on findings for isoxazole inhibitors. nih.gov

Isostere-Based Drug Design Utilizing SCF₃ Group

Isosteres are atoms or groups of atoms that possess similar steric or electronic properties, allowing them to be interchanged in a drug molecule to fine-tune its characteristics. This strategy, known as isosteric replacement, is a powerful tool in medicinal chemistry. researchgate.net While the parent compound contains a trifluoromethoxy (-OCF₃) group, its sulfur isostere, the trifluoromethylthio (-SCF₃) group, is of significant interest.

Recent research has focused on synthesizing the SCF₃ and SeCF₃ (trifluoromethylseleno) isosteres of OCF₃-containing drugs. nih.gov Studies comparing these chalcogen isosteres revealed that:

The SCF₃ and SeCF₃ groups are more lipophilic than their OCF₃ counterpart.

Despite the change in the atom, the microsomal stability was often unchanged between the OCF₃ and SCF₃ analogs.

This indicates that replacing an OCF₃ group with an SCF₃ group can modulate a drug's physicochemical properties, potentially improving its in vivo half-life without introducing new metabolic liabilities. nih.gov The development of modern synthetic methods has made these chalcogen-CF₃ groups more accessible, presenting them as important options for future fluorinated pharmaceutical design. nih.gov This approach allows chemists to leverage the core structure of a molecule derived from this compound while exploring subtle but impactful property modifications through isosteric replacement.

Development of Agrochemicals (Herbicides, Insecticides) with Improved Efficacy

The trifluoromethoxy group is an increasingly significant substituent in the design of modern agrochemicals. beilstein-journals.org Its inclusion in a molecule can enhance metabolic stability and lipophilicity, properties that influence the uptake, transport, and ultimately the biological activity of a pesticide. beilstein-journals.org The electron-withdrawing nature of the -OCF3 group can also modulate the electronic properties of the molecule to optimize its interaction with biological targets.

While direct application of this compound as a pesticide is not documented, its structural motifs are relevant to agrochemical synthesis. The ethynyl group can act as a key synthon for constructing more complex molecular frameworks. For instance, the introduction of alkyne functionalities into biphenyl (B1667301) structures has been a successful strategy in creating new fungicides. acs.org Furthermore, several registered pesticides incorporate the trifluoromethoxy group, demonstrating its utility in creating effective active ingredients. beilstein-journals.org The combination of the ethynyl handle for synthesis and the property-enhancing trifluoromethoxy group makes this compound a promising starting material for developing next-generation agrochemicals with potentially improved efficacy or novel modes of action.

Table 1: Examples of Registered Pesticides Containing the Trifluoromethoxy (-OCF3) Group

| Compound Name | Type of Agrochemical |

|---|---|

| Triflumuron | Insect Growth Regulator |

| Flurprimidol | Plant Growth Regulator |

| Indoxacarb | Proinsecticide |

Source: Compiled from research literature. beilstein-journals.org

Advanced Materials Science and Polymer Chemistry

The distinct functional groups of this compound make it a versatile monomer for the synthesis of advanced materials and specialty polymers. Its derivatives are explored for applications demanding high performance under extreme conditions.

The presence of fluorine in a polymer backbone is strongly correlated with high thermal stability and chemical resistance. mdpi.comwikipedia.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional inertness. wikipedia.org Polymers synthesized from monomers like this compound, via its terminal alkyne, can leverage this property.

Research on analogous fluorinated polymers provides insight into the expected performance. For example, polymers derived from trifluoromethyl-substituted styrenes exhibit significantly greater thermal stability and higher glass transition temperatures (Tg) compared to their non-fluorinated counterparts. researchgate.net This enhancement is attributed to the properties of the C-F bonds and, in some cases, restricted chain mobility due to bulky trifluoromethyl groups. researchgate.net Polymers based on this compound are thus anticipated to form materials suitable for applications as high-temperature-resistant plastics and advanced optical materials. researchgate.net

Table 2: Thermal Properties of Fluorine-Containing Polymers vs. Polystyrene

| Polymer | Glass Transition Temp. (Tg) | 10% Weight-Loss Temp. (Td10%) |

|---|---|---|

| Polystyrene (n-C4F9 substituted) | 19 °C | 296 °C |

| Polystyrene (cyclic perfluoroalkylene substituted) | 149 °C | 359 °C |

| Syringaldehyde-derived methacrylate (B99206) polymer | up to 180 °C | >300 °C |

Source: Data from studies on substituted styrene (B11656) and lignin-based polymers. researchgate.net

The trifluoromethoxy group is described as a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing properties, which are similar to those of chlorine or fluorine atoms. beilstein-journals.org When attached to a phenyl ring, the -OCF3 group significantly influences the electronic distribution of the π-system. The combination of this electron-accepting group with the electron-rich ethynyl group and benzene (B151609) ring creates a molecule with tailored electronic characteristics. This makes this compound a valuable building block for synthesizing functional organic materials where control over electronic properties is crucial, such as in semiconductors and photoelectronics. mdpi.com

The structural features of this compound are well-suited for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The ethynyl group is a key functional group for Sonogashira coupling and other cross-coupling reactions, which are widely used to construct the extended conjugated polymer systems that form the active layers in these devices. The strong electron-withdrawing nature of the trifluoromethoxy substituent allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This control is critical for optimizing charge injection, transport, and recombination processes, which govern the efficiency and stability of OLEDs and OPVs.

Polymers derived from fluorinated monomers, known as fluoropolymers, are renowned for their use in high-performance coatings, adhesives, and membranes due to their low surface energy, chemical inertness, and thermal stability. mdpi.com A closely related compound, 1-ethynyl-3,5-bis(trifluoromethyl)benzene, is noted for its utility in developing specialty coatings. chemimpex.com By extension, polymers created from this compound would be expected to exhibit similar valuable properties. These include hydrophobicity and oleophobicity, leading to anti-fouling and easy-to-clean surfaces. Their inherent chemical and thermal resistance makes them ideal for protective coatings in harsh industrial environments, chemically resistant adhesives, and selective separation membranes. mdpi.com

The modification of nanomaterials, such as carbon nanotubes (CNTs), is essential to improve their solubility and integrate them into functional composites and devices. mdpi.comresearchgate.net The terminal ethynyl group of this compound makes it an excellent candidate for the covalent functionalization of CNTs and other nanomaterials. This can be achieved through various chemical reactions, including [3+2] cycloadditions, which directly attach the trifluoromethoxy-phenyl moiety to the nanomaterial surface. mdpi.comacs.org

This functionalization serves two primary purposes: first, it can disrupt the strong intermolecular forces between nanotubes, improving their dispersion in solvents and polymer matrices. mdpi.comtuengr.com Second, it imparts the specific properties of the trifluoromethoxy group—such as thermal stability and altered electronic character—to the nanomaterial, creating hybrid materials with enhanced performance for use in nanoelectronics, advanced composites, and semiconductor technology. mdpi.comtuengr.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |

| Flurprimidol |

| Indoxacarb |

| Polystyrene |

| Tetrafluoroethylene |

Application in "Janus" Calixarenes for Multifunctional Surface Modification

The strategic design of molecules capable of forming well-defined, functional monolayers on various surfaces is a cornerstone of advanced materials science. "Janus" calixarenes, named after the two-faced Roman god, are particularly intriguing molecules in this regard. nih.gov These thimble-shaped macrocycles possess distinct upper and lower rims that can be differentially functionalized, allowing for precise control over surface properties. nih.gov This dual-functionality enables them to act as molecular linkers, covalently attaching to a surface with one rim while presenting a different set of chemical functionalities on the other. nih.gov The ethynyl group of compounds like this compound is a key functional handle for attachment to these complex structures.

In a notable study, researchers synthesized novel "Janus" calix researchgate.netarenes designed for multipoint covalent attachment to electrode surfaces. nih.gov These calixarenes featured either four azide or four ethynyl functional groups on one of the rims, making them amenable to modification via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. nih.gov This allows for the decoration of the calixarene (B151959) scaffold with a wide array of substrates to impart desired chemical properties, either before or after attachment to a surface. nih.gov

While the specific use of this compound was not detailed, a closely related compound, 1-ethynyl-3,5-bis(trifluoromethyl)benzene , was employed as an X-ray Photoelectron Spectroscopy (XPS) label. nih.gov This was done to confirm the successful functionalization of the Janus calixarenes after their immobilization on a glassy carbon electrode (GCE) surface. nih.gov The fluorine atoms in the trifluoromethyl groups provide a distinct spectroscopic signature, allowing for clear characterization of the surface modification. nih.gov

The general procedure involves first grafting the Janus calixarene onto the electrode surface. acs.org Subsequently, the remaining accessible functional groups (in this case, azides on the calixarene) are reacted with an ethynyl-containing compound, such as 1-ethynyl-3,5-bis(trifluoromethyl)benzene, via a CuAAC reaction. nih.gov The presence and stoichiometry of the attached molecule can then be verified. For instance, XPS analysis of a GCE modified in this way showed the expected nitrogen (from the newly formed triazole rings) and fluorine signals. acs.org The observed nitrogen-to-fluorine ratio of approximately 1:1.9 was in close agreement with the theoretical 1:2 ratio, confirming the complete modification of the surface-bound calixarene. acs.org

This methodology demonstrates the utility of ethynyl-functionalized benzene derivatives in the construction of complex, multifunctional surfaces. The trifluoromethoxy group in this compound would similarly serve as a useful fluorine-based label for XPS analysis, while also potentially modulating the electronic properties of the resulting surface layer due to its strong electron-withdrawing nature. The ability to create such precisely defined molecular architectures is crucial for developing advanced sensors, catalysts, and electronic devices.

Conducting Silicone-Based Polymers for Optoelectronics and Sensors

Silicone-based polymers, or polysiloxanes, are highly valued in the field of optoelectronics due to their unique combination of properties, including high flexibility, optical transparency, and thermal stability. mdpi.com These materials can be chemically modified to introduce a wide range of functionalities, thereby creating advanced materials for applications such as flexible displays, organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.comresearchgate.net The incorporation of specific organic functional groups can transform the insulating silicone backbone into a semiconducting or conducting material. researchgate.net

The functionalization of polysiloxanes often involves the introduction of electronically active organic moieties. researchgate.net Compounds like this compound are valuable building blocks in this context due to their distinct functional groups. The terminal ethynyl group (–C≡CH) is a versatile reactive site that can participate in various polymerization and cross-linking reactions. One of the most common methods for creating silicone-organic hybrid materials is the catalytic hydrosilylation of alkenes or alkynes, which would readily incorporate the ethynylbenzene moiety into a polysiloxane chain. researchgate.net

The trifluoromethoxy (–OCF₃) group, much like the trifluoromethyl (–CF₃) group, is strongly electron-withdrawing. The presence of such groups on the aromatic ring can significantly influence the electronic properties of the resulting polymer. These properties are crucial for applications in optoelectronics and sensors. For instance, in the context of sensors, the electronic characteristics of the polymer can be modulated by the presence of an analyte, leading to a detectable signal. Triazole derivatives, which can be formed from ethynyl groups, have been explored for their ability to bind a wide range of analytes, including metal ions and organic molecules, making them promising for chemosensor development. nanobioletters.com

常见问题

Q. What are the recommended synthetic routes for 1-Ethynyl-3-(trifluoromethoxy)benzene, and how can purity be optimized?

A common method involves Sonogashira coupling between 3-(trifluoromethoxy)iodobenzene and trimethylsilylacetylene, followed by desilylation. Key steps include:

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : Distinct NMR signals for the -OCF₃ group (~-58 ppm) and NMR peaks for the ethynyl proton (δ 2.5–3.0 ppm) .

- IR spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 186.13 (C₉H₅F₃O) .

Q. What are the stability considerations for this compound under different storage conditions?

- Store under inert gas (argon) at -20°C to prevent alkyne oxidation.

- Avoid prolonged exposure to light or moisture, as the trifluoromethoxy group may hydrolyze in acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Discrepancies in reaction rates (e.g., Sonogashira vs. direct ethynylation) can be addressed via:

- DFT calculations to compare transition-state energies for competing pathways .

- Solvent effects modeled using COSMO-RS to optimize dielectric environments .

Q. What strategies mitigate side reactions during functionalization of the ethynyl group?

- Protecting groups : Use TMS- or TIPS-alkynes to suppress undesired dimerization .

- Low-temperature kinetics : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., palladium-alkyne complexes) .

Q. How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

- The -OCF₃ group is electron-withdrawing, directing electrophilic substitution to the para position.

- Steric hindrance from the trifluoromethoxy group reduces coupling efficiency at the meta site, as shown in Suzuki-Miyaura trials with boronic acids .

Q. What analytical methods resolve discrepancies in spectroscopic data for derivatives?

- X-ray crystallography provides unambiguous structural assignments for crystalline intermediates .

- Isotopic labeling (e.g., -ethynyl) clarifies ambiguous NMR signals in complex mixtures .

Q. How does the compound interact with biological targets, and what are the pitfalls in assay design?

- Docking studies suggest potential binding to acetylcholinesterase via π-π stacking with the benzene ring.

- Avoid false positives in enzyme assays by pre-screening for alkyne-mediated thiol reactivity (e.g., using Ellman’s reagent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。